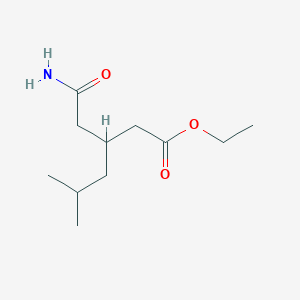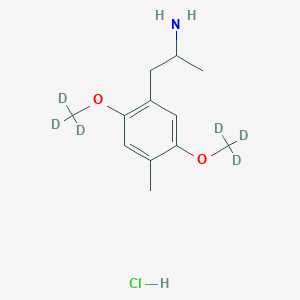
Oxalic acid, 2-ethylhexyl octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl Oxalic Acid Octyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular ester is formed by the reaction of oxalic acid with 2-ethylhexanol and octanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl Oxalic Acid Octyl Ester typically involves the esterification of oxalic acid with 2-ethylhexanol and octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Ethylhexyl Oxalic Acid Octyl Ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of lipase enzymes as biocatalysts is also being explored as a green and efficient alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl Oxalic Acid Octyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxalic acid, 2-ethylhexanol, and octanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohols.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Typically involves lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Produces oxalic acid, 2-ethylhexanol, and octanol.
Reduction: Yields the corresponding alcohols.
Transesterification: Forms new esters depending on the alcohol used.
Scientific Research Applications
2-Ethylhexyl Oxalic Acid Octyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, fragrances, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl Oxalic Acid Octyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of oxalic acid and alcohols . The ester can also act as a plasticizer by embedding itself between polymer chains, increasing their flexibility .
Comparison with Similar Compounds
2-Ethylhexyl Oxalic Acid Octyl Ester can be compared with other esters such as:
2-Ethylhexyl Salicylate: Used in sunscreens and cosmetics for UV protection.
2-Ethylhexyl Acetate: Used as a solvent in coatings and inks.
Oxalic Acid, 2-Ethylhexyl Octadecyl Ester: Used as a plasticizer in polymers.
Uniqueness
What sets 2-Ethylhexyl Oxalic Acid Octyl Ester apart is its dual functionality, combining the properties of both 2-ethylhexanol and octanol, making it versatile for various applications in different industries .
Properties
Molecular Formula |
C18H34O4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-octyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-4-7-9-10-11-12-14-21-17(19)18(20)22-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
LTGHQLACELJBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)







